
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 3-(2-mercaptophenyl)-2-methyl- substitution adds a thiol group and a methyl group to the quinazolinone core, enhancing its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and methylation reactions. One common method includes:
Condensation Reaction: Anthranilic acid reacts with an isothiocyanate to form an intermediate thiourea derivative.
Cyclization: The thiourea intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the quinazolinone core.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide or dimethyl sulfate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various alkyl or aryl-substituted quinazolinones.
科学研究应用
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The quinazolinone core can interact with nucleic acids and proteins through hydrogen bonding and π-π stacking interactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar compounds include other quinazolinone derivatives such as:
4(3H)-Quinazolinone, 2-methyl-: Lacks the thiol group, resulting in different reactivity and biological activity.
4(3H)-Quinazolinone, 3-(2-hydroxyphenyl)-2-methyl-: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
4(3H)-Quinazolinone, 3-(2-aminophenyl)-2-methyl-: Contains an amino group, which can form different types of interactions with biological targets.
属性
CAS 编号 |
61741-77-3 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3 |
InChI 键 |
IMSMSNRJORPPSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


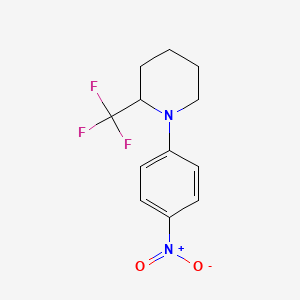

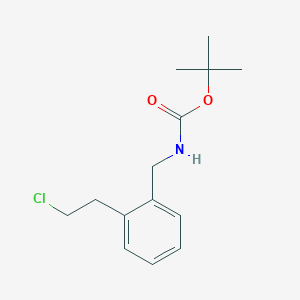
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
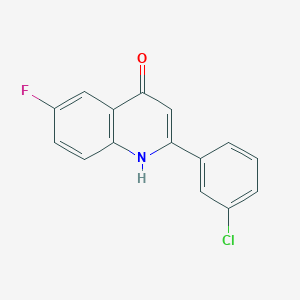
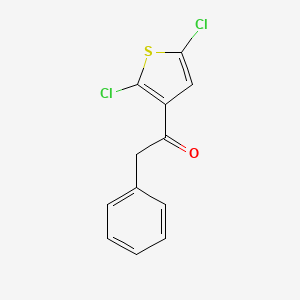

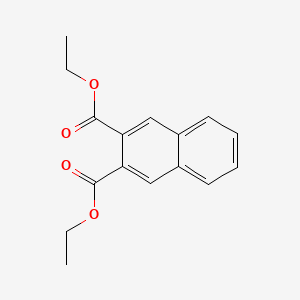

![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)




